1-(Methoxymethyl)cyclobutanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 1-(Methoxymethyl)cyclobutanamine hydrochloride is C6H13NO.ClH . The InChI code is 1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H . The molecular weight is 151.64 .Physical And Chemical Properties Analysis
1-(Methoxymethyl)cyclobutanamine hydrochloride is a powder . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
One area of interest involves the synthesis of unusual naphtho[2,1-b]furans and novel 1H-benz[e]indolinones via selective intramolecular cyclization. This process demonstrates the utility of related compounds in producing structurally complex and functionally diverse chemical entities, suggesting potential applications of 1-(methoxymethyl)cyclobutanamine hydrochloride in synthetic organic chemistry (Zhiqi Cong & H. Nishino, 2009).
Photoreactions of cyclobutane derivatives, for instance, intramolecular nucleophile-induced photorearrangements, highlight the potential of cyclobutane-containing compounds in studying reaction mechanisms and developing novel photoreactive materials (W. Leigh & Xiaojing Li, 2003).
The stereochemistry and mechanism of sigmatropic shifts in cyclobutane systems, such as those involving methoxymethyl substituents, provide insights into stereoelectronic effects and reaction dynamics, foundational knowledge that can inform the design of new reactions and materials (S. J. Getty & J. A. Berson, 1991).
Safety And Hazards
properties
IUPAC Name |
1-(methoxymethyl)cyclobutan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDBZWJJZAYBGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)cyclobutanamine hydrochloride | |
CAS RN |
1220039-33-7 | |
Record name | 1-(methoxymethyl)cyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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